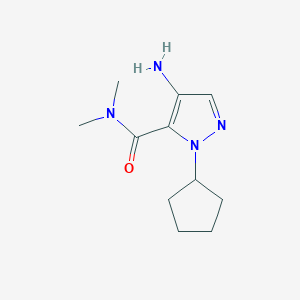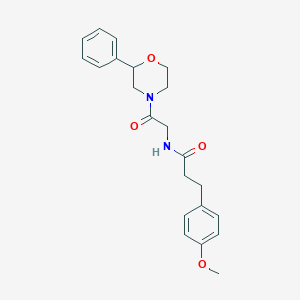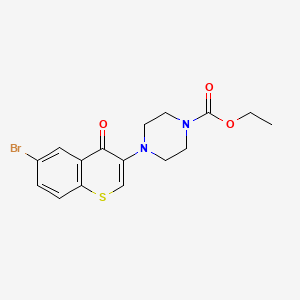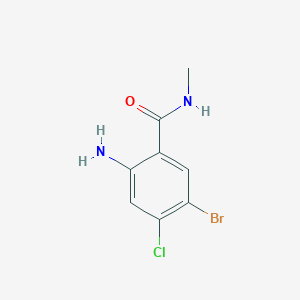
4-Amino-1-cyclopentyl-N,N-dimethyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1-cyclopentyl-N,N-dimethyl-1H-pyrazole-5-carboxamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a metabolic regulator that plays a crucial role in maintaining energy homeostasis in cells. A-769662 is a potent and selective activator of AMPK, and has been shown to have potential therapeutic applications in metabolic diseases such as diabetes and obesity.
Mechanism of Action
4-Amino-1-cyclopentyl-N,N-dimethyl-1H-pyrazole-5-carboxamide activates AMPK by binding to a specific site on the γ-subunit of the enzyme. This results in conformational changes that increase the activity of the kinase domain, leading to increased phosphorylation of downstream targets involved in energy metabolism and glucose uptake.
Biochemical and Physiological Effects:
4-Amino-1-cyclopentyl-N,N-dimethyl-1H-pyrazole-5-carboxamide has been shown to increase glucose uptake and fatty acid oxidation in skeletal muscle and adipose tissue, leading to improved insulin sensitivity and reduced adiposity. 4-Amino-1-cyclopentyl-N,N-dimethyl-1H-pyrazole-5-carboxamide has also been shown to increase mitochondrial biogenesis and reduce oxidative stress in various tissues. In addition, 4-Amino-1-cyclopentyl-N,N-dimethyl-1H-pyrazole-5-carboxamide has been shown to have anti-inflammatory effects in models of inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using 4-Amino-1-cyclopentyl-N,N-dimethyl-1H-pyrazole-5-carboxamide in lab experiments is its potency and selectivity for AMPK activation. However, one limitation is that 4-Amino-1-cyclopentyl-N,N-dimethyl-1H-pyrazole-5-carboxamide has been shown to have off-target effects in some cell types, which may complicate interpretation of results.
Future Directions
For research on 4-Amino-1-cyclopentyl-N,N-dimethyl-1H-pyrazole-5-carboxamide include further investigation of its therapeutic potential in metabolic diseases and neurodegenerative diseases. In addition, more studies are needed to elucidate the molecular mechanisms underlying the effects of 4-Amino-1-cyclopentyl-N,N-dimethyl-1H-pyrazole-5-carboxamide on energy metabolism and inflammation. Finally, the development of more potent and selective AMPK activators based on the structure of 4-Amino-1-cyclopentyl-N,N-dimethyl-1H-pyrazole-5-carboxamide may have important therapeutic implications.
Synthesis Methods
The synthesis of 4-Amino-1-cyclopentyl-N,N-dimethyl-1H-pyrazole-5-carboxamide involves several steps, starting with the reaction of cyclopentylmagnesium bromide with 2,3-dichloropyrazine to form 2-cyclopentyl-3-(pyrazin-2-yl)pyrazine. This compound is then treated with N,N-dimethylformamide dimethyl acetal to form the corresponding N,N-dimethylimidate, which is subsequently reacted with 4-amino-5-bromo-2-methoxypyrimidine to yield 4-Amino-1-cyclopentyl-N,N-dimethyl-1H-pyrazole-5-carboxamide.
Scientific Research Applications
4-Amino-1-cyclopentyl-N,N-dimethyl-1H-pyrazole-5-carboxamide has been extensively studied in preclinical models of metabolic diseases such as diabetes, obesity, and nonalcoholic fatty liver disease. In animal studies, 4-Amino-1-cyclopentyl-N,N-dimethyl-1H-pyrazole-5-carboxamide has been shown to improve glucose homeostasis, increase insulin sensitivity, and reduce adiposity. 4-Amino-1-cyclopentyl-N,N-dimethyl-1H-pyrazole-5-carboxamide has also been shown to have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
4-amino-2-cyclopentyl-N,N-dimethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-14(2)11(16)10-9(12)7-13-15(10)8-5-3-4-6-8/h7-8H,3-6,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSXQBOGXJIPMBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C=NN1C2CCCC2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-cyclopentyl-N,N-dimethyl-1H-pyrazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid](/img/structure/B3016487.png)
![(Z)-methyl 2-(2-((4-(N-ethyl-N-phenylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3016488.png)
![Methyl 2-[2-(4-methoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B3016489.png)



![N-[(1-Thiophen-3-ylcyclopropyl)methyl]methanesulfonamide](/img/structure/B3016496.png)
![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B3016497.png)


![Tert-butyl (3aR,7aS)-2-[4-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B3016501.png)
